Quinoline-3-sulfonamide

LDHA inhibition cancer metabolism aerobic glycolysis

Quinoline-3-sulfonamide (CAS 952651-46-6, molecular formula C₉H₈N₂O₂S, MW 208.24 g/mol) is the unsubstituted parent compound of the quinoline-3-sulfonamide class, featuring a sulfonamide group (-SO₂NH₂) directly attached to the 3-position of the bicyclic quinoline ring system. It is categorized as a heterocyclic building block with a privileged scaffold status in medicinal chemistry, as the 3-sulfonamide regioisomeric position confers distinct electronic and steric properties compared to the 5-, 6-, and 8-sulfonamide analogs.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 952651-46-6
Cat. No. B3390043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-3-sulfonamide
CAS952651-46-6
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)N
InChIInChI=1S/C9H8N2O2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,(H2,10,12,13)
InChIKeyCRWDCNPQLQANDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-3-sulfonamide (CAS 952651-46-6): Core Scaffold Identity, Physicochemical Profile, and Procurement Context


Quinoline-3-sulfonamide (CAS 952651-46-6, molecular formula C₉H₈N₂O₂S, MW 208.24 g/mol) is the unsubstituted parent compound of the quinoline-3-sulfonamide class, featuring a sulfonamide group (-SO₂NH₂) directly attached to the 3-position of the bicyclic quinoline ring system [1]. It is categorized as a heterocyclic building block with a privileged scaffold status in medicinal chemistry, as the 3-sulfonamide regioisomeric position confers distinct electronic and steric properties compared to the 5-, 6-, and 8-sulfonamide analogs [2]. Computed physicochemical descriptors include XLogP3 = 1.1, topological polar surface area (TPSA) = 81.4 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, and rotatable bond count = 1 [1]. The compound is typically supplied as a solid with a minimum purity specification of 95% (commercial research-grade) and is classified under GHS with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Why Quinoline-3-sulfonamide (CAS 952651-46-6) Cannot Be Replaced by Other Quinoline Sulfonamide Regioisomers: Regiospecific Scaffold Requirements


Substituting quinoline-3-sulfonamide with a different regioisomer (e.g., 5-, 6-, or 8-quinolinesulfonamide) or a non-quinoline arylsulfonamide is not equivalent in drug discovery and chemical biology contexts. The 3-position of the quinoline ring places the sulfonamide group adjacent to the ring nitrogen, creating a unique electronic environment and hydrogen-bonding pattern distinct from all other positional isomers [1]. This regiospecific geometry has been demonstrated to be critical for activity in multiple target classes: in LDHA inhibition, the quinoline-3-sulfonamide core is the pharmacophoric scaffold that enabled GlaxoSmithKline to develop GSK2837808A, which achieves nanomolar potency (IC₅₀ = 1.9–2.6 nM for hLDHA) with 7.4- to 16.5-fold selectivity over hLDHB [2]. Similarly, in β-glucuronidase inhibition, only the 3-sulfonamide derivatives (among 3/5/8 regioisomers) produced the most potent representatives, with IC₅₀ values of 1.60–8.40 μM versus the standard inhibitor saccharic acid 1,4-lactone (IC₅₀ = 48.4 ± 1.25 μM), representing a 5.8- to 30.3-fold improvement [1]. Generic substitution with a different sulfonamide regioisomer or a naphthalene sulfonamide would abolish these regiospecific structure-activity relationships.

Quinoline-3-sulfonamide (CAS 952651-46-6): Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


LDHA Inhibitory Scaffold: Quinoline-3-sulfonamide Core Delivers Nanomolar Potency with 7.4- to 16.5-Fold Isoform Selectivity Over LDHB

The quinoline-3-sulfonamide scaffold is the pharmacophoric core of GSK2837808A, a potent and selective LDHA inhibitor. GSK2837808A inhibits human LDHA with an IC₅₀ of 1.9–2.6 nM and human LDHB with an IC₅₀ of 14–43 nM, yielding 7.4- to 16.5-fold selectivity for LDHA over LDHB . In contrast, earlier-generation LDHA inhibitors such as FX-11 (a naphthalene-based compound lacking the quinoline-3-sulfonamide scaffold) exhibit only modest LDHA IC₅₀ values of 50–100 μM [1]. This represents an approximately 19,000- to 52,000-fold improvement in enzymatic potency conferred by the quinoline-3-sulfonamide scaffold relative to the naphthalene comparator. Lead optimization on this scaffold yielded molecules with potencies as low as 2 nM and 10- to 80-fold selectivity over LDHB [1]. IMPORTANT LIMITATION: These quantitative data are for the optimized derivative GSK2837808A (CAS 1445879-21-9), not the unsubstituted quinoline-3-sulfonamide parent (CAS 952651-46-6). The unsubstituted parent compound itself has not been reported with direct LDHA IC₅₀ values in the peer-reviewed literature, and its intrinsic potency is expected to be substantially lower. This evidence is provided as class-level inference to demonstrate the value of the 3-sulfonamide regioisomer as a privileged scaffold.

LDHA inhibition cancer metabolism aerobic glycolysis

β-Glucuronidase Inhibition: 3-Sulfonamide Quinoline Derivatives Achieve 5.8- to 30.3-Fold Superior Potency Over Standard Inhibitor

In a systematic study of 40 quinoline sulfonamide/sulfonate derivatives across 3-, 5-, and 8-substituted regioisomers, several 3-sulfonamide derivatives demonstrated superior β-glucuronidase inhibitory activity [1]. Compounds 1, 2, 5, 13, and 22–24 (all bearing the 3-sulfonamide substitution pattern) exhibited IC₅₀ values in the range of 1.60–8.40 μM, substantially outperforming the standard inhibitor saccharic acid 1,4-lactone (IC₅₀ = 48.4 ± 1.25 μM) by a factor of 5.8- to 30.3-fold [1]. IMPORTANT LIMITATION: These data are for substituted 3-sulfonamide derivatives (not the unsubstituted parent compound CAS 952651-46-6). The unsubstituted quinoline-3-sulfonamide itself was not among the most active compounds in this series, and its individual IC₅₀ was not separately reported. This evidence is class-level inference demonstrating the productivity of the 3-sulfonamide regioisomer as a starting scaffold.

β-glucuronidase inhibition quinoline SAR regioisomer comparison

Physicochemical Descriptor Profile: Computed Properties Differentiate Quinoline-3-sulfonamide from Other Heteroaryl Sulfonamide Scaffolds

The computed physicochemical profile of quinoline-3-sulfonamide provides an objective basis for scaffold selection relative to commonly considered alternatives. The compound exhibits XLogP3 = 1.1, TPSA = 81.4 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, 1 rotatable bond, and molecular weight = 208.24 g/mol [1]. These values place it within favorable drug-like property space. For comparison, 1,2,3,4-tetrahydroquinoline-3-sulfonamide (a saturated analog, CAS 1909337-28-5) has MW = 212.27 g/mol, lacking the aromatic planarity of the quinoline ring [2]. Isoquinoline-5-sulfonamide, a common comparator scaffold, has a different TPSA and electronic distribution due to the altered nitrogen position. The XLogP3 of 1.1 for quinoline-3-sulfonamide is lower than that of N-substituted quinoline-3-sulfonamide derivatives (which typically have XLogP3 > 3 due to additional hydrophobic groups), making the unsubstituted parent more suitable as a polar fragment for fragment-based drug discovery or as a synthetic intermediate for further derivatization [1].

physicochemical properties drug-likeness scaffold selection

Synthetic Tractability: Regiospecific 3-Position Enables Modular Derivatization via Established Cascade and Cross-Coupling Methodologies

Quinoline-3-sulfonamide (CAS 952651-46-6) serves as a versatile building block for constructing diverse compound libraries. Two recent methodology papers specifically enable efficient access to 3-sulfonamide-substituted quinolines. Malkova et al. (2023) developed a Knoevenagel condensation/aza-Wittig reaction cascade using ortho-azidobenzaldehydes and β-ketosulfonamides, providing 3-sulfonylquinolines in good to excellent yields . Chavan et al. (2025) achieved synthesis of novel quinoline-sulphonamide derivatives via a five-step molecular assembly involving Suzuki coupling, acid-amine cross-coupling, and N-alkylation, with products fully characterized by ¹H/¹³C NMR, DEPT-135, ¹H-¹H COSY, HSQC, and HRMS [1]. These methods are specific to the 3-sulfonamide regioisomer and would not transfer to 5-, 6-, or 8-analogs without substantial re-optimization. In contrast, methods for synthesizing quinoline-6-sulfonamides typically require different starting materials (e.g., 2-oxoquinoline precursors) [2].

synthetic chemistry building block derivatization

GHS Safety Classification: Standardized Hazard Profile Enables Consistent Risk Assessment Across Quinoline Sulfonamide Procurement

Quinoline-3-sulfonamide is classified under the Globally Harmonized System (GHS) with hazard statements H302 (harmful if swallowed, Acute Toxicity Oral Category 4), H315 (causes skin irritation, Skin Corrosion/Irritation Category 2), H319 (causes serious eye irritation, Serious Eye Damage/Eye Irritation Category 2), and H335 (may cause respiratory irritation, Specific Target Organ Toxicity – Single Exposure Category 3) . This profile is consistent with many primary sulfonamide-containing heterocycles but differs from more extensively substituted quinoline sulfonamides (e.g., GSK2837808A, MW = 649.62, which requires different handling due to its higher molecular complexity and potential for bioactivity) . The unsubstituted parent compound requires standard laboratory precautions (PPE, ventilation) but does not carry carcinogenicity, mutagenicity, or reproductive toxicity classifications. It is supplied for research use only and is not intended for human or veterinary therapeutic applications [1].

safety assessment GHS classification handling requirements

Quinoline-3-sulfonamide (CAS 952651-46-6): Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Drug Discovery: Polar Fragment for LDHA-Targeted Cancer Metabolism Probe Development

Investigators pursuing fragment-based lead discovery for LDHA inhibition should select quinoline-3-sulfonamide as a privileged fragment scaffold. The GSK-led optimization campaign demonstrated that the quinoline-3-sulfonamide core can be elaborated into inhibitors with IC₅₀ values as low as 1.9–2.6 nM for hLDHA, with 7.4- to 16.5-fold selectivity over hLDHB [1][2]. The unsubstituted parent (MW = 208.24, XLogP3 = 1.1) is an ideal fragment starting point due to its compliance with the Rule of Three for fragment-based screening. Procurement of the parent scaffold enables structure-based design campaigns that would be impossible if substituted with a non-quinoline or regioisomerically distinct sulfonamide core. Prior LDHA inhibitor programs using naphthalene scaffolds (e.g., FX-11) achieved only 50–100 μM potency, underscoring the scaffold advantage conferred by the quinoline-3-sulfonamide architecture [1]. Researchers should note that the unsubstituted parent has not been independently validated for direct LDHA inhibition and should be used as a synthetic starting point rather than a probe compound itself.

Parallel Library Synthesis: Regiospecific Derivatization Platform for β-Glucuronidase and Anti-Inflammatory SAR

Medicinal chemistry teams running structure-activity relationship (SAR) studies on β-glucuronidase inhibition should procure quinoline-3-sulfonamide as the core scaffold. The systematic study by Bano et al. (2017) of 40 quinoline sulfonamide/sulfonate derivatives demonstrated that 3-sulfonamide-substituted compounds achieve the most potent β-glucuronidase inhibition (IC₅₀ = 1.60–8.40 μM), outperforming the clinical standard saccharic acid 1,4-lactone (IC₅₀ = 48.4 ± 1.25 μM) by 5.8- to 30.3-fold [2]. Additionally, related quinoline sulfonamide derivatives have shown anti-inflammatory activity via ROS inhibition from whole-blood phagocytes, with compound 47 achieving IC₅₀ = 2.9 ± 0.5 μg/mL versus ibuprofen (IC₅₀ = 11.2 ± 1.9 μg/mL), a 3.9-fold improvement [3]. The availability of robust synthetic methods (Suzuki coupling, aza-Wittig cascade) specifically optimized for the 3-position [4] makes this regioisomer the rational procurement choice for generating focused libraries targeting these therapeutic areas.

Chemical Biology Probe Synthesis: 5-HT₇ Receptor Ligand Scaffold for CNS Target Engagement Studies

Neuroscience researchers synthesizing serotonin receptor probes should select quinoline-3-sulfonamide as the core building block. Zajdel et al. (2011) demonstrated that quinolinesulfonamides with the 3-sulfonamide substitution pattern can be elaborated into potent 5-HT₇ receptor antagonists (representative compound 54: Kᵢ = 13 nM, Kʙ = 140 nM) with good selectivity over 5-HT₁A, 5-HT₂A, and 5-HT₆ receptors [5]. The 3-sulfonamide regioisomer provides the optimal geometry for linker attachment to the arylpiperazine pharmacophore. Using the unsubstituted parent scaffold ensures that the investigator controls all subsequent derivatization steps, avoiding the confounding effects of pre-existing substituents that are present in commercially available off-the-shelf analogs. This is critical for CNS programs where even minor structural modifications can dramatically alter blood-brain barrier penetration and receptor selectivity profiles.

Industrial-Scale Building Block Procurement: Quality-Controlled Intermediate for Multi-Step Synthesis

Process chemistry and CRO teams engaged in multi-step synthesis of quinoline-3-sulfonamide-based drug candidates should procure the parent compound as a quality-controlled building block. The compound is available with a minimum purity specification of 95% , supported by spectroscopic characterization standards (¹H/¹³C NMR, HRMS) established in recent synthetic methodology papers [4]. Its well-characterized GHS classification (H302, H315, H319, H335) and defined long-term storage conditions (-20°C) [6] facilitate bulk procurement and inventory management. The availability of two complementary synthetic routes (Knoevenagel/aza-Wittig cascade and Suzuki/cross-coupling assembly) [4] provides supply chain redundancy. For kilogram-scale campaigns, the parent scaffold's molecular simplicity (MW = 208.24, only 1 rotatable bond) translates to straightforward analytical quality control compared to pre-functionalized derivatives, reducing QC burden and cost of goods.

Quote Request

Request a Quote for Quinoline-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.